molecular formula C13H17Cl2N3O B2417424 N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride CAS No. 1581107-52-9

N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride

Cat. No.: B2417424
CAS No.: 1581107-52-9
M. Wt: 302.2
InChI Key: NCMFQFHJIFFYLB-UHFFFAOYSA-N
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Description

N-(8-Azabicyclo[321]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride is a complex organic compound that features a bicyclic structureThe bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane scaffold, is a key feature that contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through cycloaddition reactions. These reactions often require specific catalysts and controlled conditions to achieve high stereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, thereby modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures like tropane alkaloids and their derivatives. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .

Uniqueness

What sets N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride apart is its specific combination of the 8-azabicyclo[3.2.1]octane scaffold with a chloropyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O.ClH/c14-12-3-1-2-11(17-12)13(18)16-10-6-8-4-5-9(7-10)15-8;/h1-3,8-10,15H,4-7H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMFQFHJIFFYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)NC(=O)C3=NC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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